Enpp-1-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

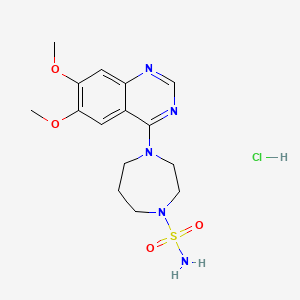

Molecular Formula |

C15H22ClN5O4S |

|---|---|

Molecular Weight |

403.9 g/mol |

IUPAC Name |

4-(6,7-dimethoxyquinazolin-4-yl)-1,4-diazepane-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C15H21N5O4S.ClH/c1-23-13-8-11-12(9-14(13)24-2)17-10-18-15(11)19-4-3-5-20(7-6-19)25(16,21)22;/h8-10H,3-7H2,1-2H3,(H2,16,21,22);1H |

InChI Key |

QUKMVZAYVWFICZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCN(CC3)S(=O)(=O)N)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Topic: ENPP-1-IN-14 and Innate Immunity: A Technical Guide to Targeting the cGAS-STING Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, negatively regulating the anti-tumor cGAS-STING pathway. By hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses innate immune responses within the tumor microenvironment, and its overexpression is often correlated with poor prognosis in various cancers.[1][2] ENPP-1-IN-14 is a potent small molecule inhibitor of ENPP1 designed to block its enzymatic activity. This guide provides a comprehensive technical overview of the role of ENPP1 in innate immunity, the mechanism of action of this compound, quantitative data on ENPP1 inhibition, and detailed experimental protocols for its evaluation.

Introduction: The Role of ENPP1 in Innate Immune Evasion

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][3] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cGAMP.[4] This cyclic dinucleotide then binds to and activates STING, an endoplasmic reticulum-resident protein.[3] STING activation initiates a signaling cascade through TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate a robust anti-tumor immune response.[4]

However, tumor cells can evade this surveillance mechanism. One key strategy involves the ectoenzyme ENPP1, a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP.[1][2] Cancer cells can release cGAMP into the tumor microenvironment (TME) to activate STING in adjacent immune cells, such as dendritic cells and macrophages, in a paracrine manner.[5][6] ENPP1, which is often overexpressed on cancer cells and stromal cells within the TME, intercepts and degrades this extracellular cGAMP, effectively severing the communication line and dampening the anti-tumor immune response.[1][5][7] This positions ENPP1 as a significant innate immune checkpoint.[1][7] Furthermore, ENPP1 hydrolyzes ATP to produce AMP, which can be subsequently converted to the highly immunosuppressive molecule adenosine by CD73, further contributing to an immune-cold TME.[4][7]

This compound: A Potent Inhibitor of ENPP1

This compound (also referred to as Compound 015) is a potent and selective small molecule inhibitor of ENPP1.[8] Its primary mechanism of action is to bind to the ENPP1 enzyme, blocking its phosphodiesterase activity.[9] By inhibiting ENPP1, this compound prevents the degradation of extracellular 2'3'-cGAMP in the TME. The resulting accumulation of cGAMP allows it to reach and activate STING on neighboring immune cells, thereby restoring the paracrine signaling axis and converting an immunologically "cold" tumor into a "hot" one, characterized by increased immune cell infiltration and anti-tumor activity.[5][10]

Quantitative Analysis of ENPP1 Inhibition

The development of ENPP1 inhibitors has been guided by quantitative assessments of their potency, selectivity, and efficacy in preclinical models.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

| Compound | Assay Target | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|

| This compound | Recombinant Human ENPP1 | IC₅₀ = 32.38 nM | [8] |

| ZXP-8202 | Recombinant Human ENPP1 | pM IC₅₀ | [11] |

| ZXP-8202 | Cell-based ENPP1 Activity | EC₅₀ = 20 nM | [11] |

| ZXP-8202 | Cell-based IFNB1 Production | EC₅₀ = 10 nM | [11] |

| STF-1623 | Human ENPP1 | IC₅₀ = 0.6 nM | [12] |

| STF-1623 | Mouse ENPP1 | IC₅₀ = 0.4 nM | [12] |

| Unnamed Inhibitor [I] | Enzymatic ENPP1 | IC₅₀ = 1.2 nM | [13] |

| VH27–Fc | Human Plasma ENPP1 | IC₅₀ ≈ 3.8 µM |[14] |

Table 2: ENPP1 Enzyme Kinetics

| Substrate | Km | kcat | Enzyme | Reference |

|---|---|---|---|---|

| 2'3'-cGAMP | 15 µM | 4 s⁻¹ | Recombinant ENPP1 | [15] |

| ATP | 20 µM | 12 s⁻¹ | Recombinant ENPP1 |[15] |

Table 3: Preclinical In Vivo Efficacy of ENPP1 Inhibitors

| Compound | Mouse Model | Dose & Schedule | Outcome | Reference |

|---|---|---|---|---|

| This compound | Not Specified | 50 mg/kg; IP; BID, for 31 days | Significantly inhibited tumor growth | [8] |

| ZXP-8202 | CT26 Syngeneic | Not Specified, 14 days | ~70% tumor growth inhibition | [11] |

| Prodrug [II] + RT | Pan02 Syngeneic | Not Specified | 51% tumor growth inhibition (synergistic) | [13] |

| AVA-NP-695 | 4T1 TNBC Syngeneic | Not Specified | Abrogated tumor metastasis |[10] |

Table 4: Pharmacokinetic Properties of ENPP1-Targeted Molecules

| Compound | Species | Administration | Key PK Parameter(s) | Reference |

|---|---|---|---|---|

| Human ENPP1-Fc | Mouse | Subcutaneous | t₁/₂ ≈ 40 hours | [16] |

| Murine ENPP1-Fc | Mouse | Subcutaneous | t₁/₂ ≈ 6 hours | [16] |

| STF-1623 | Mouse | Systemic | Serum t₁/₂ = 10-15 min | [12] |

| Prodrug [II] | Mouse | Not Specified | Bioavailability = 17% | [13] |

| Prodrug [II] | Rat | Not Specified | Bioavailability = 40% | [13] |

| Prodrug [II] | Dog | Not Specified | Bioavailability = 21% |[13] |

Key Experimental Protocols

Evaluating the efficacy of ENPP1 inhibitors like this compound requires a suite of specialized in vitro and in vivo assays.

In Vitro ENPP1 Enzymatic Inhibition Assay

This protocol is based on the Transcreener® AMP²/GMP² Assay, which directly measures the AMP and GMP produced by ENPP1 activity.[17][18]

-

Objective: To determine the IC₅₀ of an inhibitor against recombinant ENPP1.

-

Principle: The assay uses a competitive fluorescence polarization (FP) immunoassay. AMP/GMP produced by ENPP1 competes with a fluorescent tracer for binding to a specific antibody. High ENPP1 activity leads to high AMP/GMP, displacement of the tracer, and a low FP signal. Inhibition of ENPP1 results in a high FP signal.

-

Materials:

-

Recombinant human ENPP1 enzyme.

-

Substrate: 2'3'-cGAMP or ATP (10 µM).[17]

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.01% Brij-35, pH 7.5.

-

Test inhibitor (e.g., this compound) in various concentrations.

-

Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody, tracer, and stop buffer).

-

384-well, low-volume, black assay plates.

-

Plate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer.

-

Add 5 µL of the inhibitor dilutions to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 5 µL of substrate solution (e.g., 20 µM ATP to achieve a 10 µM final concentration) to all wells.

-

Initiate the reaction by adding 10 µL of ENPP1 enzyme (e.g., 100 pM final concentration) to all wells except the negative control.

-

Incubate the plate at room temperature for 60 minutes.

-

Add the AMP²/GMP² detection mix (pre-mixed antibody and tracer) to each well.

-

Incubate for an additional 60 minutes.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate percent inhibition for each inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Cell-Based STING Activation Assay

This co-culture assay measures the ability of an ENPP1 inhibitor to rescue STING signaling.[11]

-

Objective: To determine the cellular EC₅₀ of an ENPP1 inhibitor.

-

Principle: High-ENPP1 expressing cancer cells (e.g., MDA-MB-231) are treated with exogenous cGAMP and the inhibitor. The conditioned medium, containing cGAMP protected from hydrolysis, is transferred to STING-competent reporter cells (e.g., THP-1 monocytes). STING activation in the reporter cells is quantified by measuring IFN-β production.

-

Materials:

-

High-ENPP1 expressing cells (e.g., MDA-MB-231 breast cancer cells).

-

Reporter cells (e.g., THP-1 monocytes).

-

Cell culture medium and supplements.

-

2'3'-cGAMP.

-

This compound.

-

ELISA kit for human IFN-β.

-

-

Procedure:

-

Plate MDA-MB-231 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the MDA-MB-231 cells with serial dilutions of this compound followed by a fixed concentration of 2'3'-cGAMP.

-

Incubate for 4-6 hours to allow ENPP1 to act on the cGAMP.

-

Carefully collect the conditioned medium from each well.

-

Add the collected conditioned medium to a separate plate of pre-cultured THP-1 cells.

-

Incubate the THP-1 cells for 18-24 hours.

-

Collect the supernatant from the THP-1 cells and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

-

Plot the IFN-β concentration against the inhibitor concentration and determine the EC₅₀ value.

-

In Vivo Tumor Model Efficacy Study

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a syngeneic mouse model.

-

Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth and metastasis.

-

Materials:

-

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound).

-

Administer this compound or vehicle according to a pre-defined schedule (e.g., 50 mg/kg, IP, twice daily).[8]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study (e.g., after 21-31 days or when tumors reach a predetermined endpoint), euthanize the mice.

-

Excise tumors for weighing and ex vivo analysis (e.g., immune cell infiltration by flow cytometry or IHC).

-

If using a metastatic model like 4T1, harvest lungs to quantify metastatic nodules.[19]

-

Compare tumor growth curves and endpoint tumor weights/metastatic counts between groups to determine efficacy.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a drug binds to its intended target protein in a cellular environment.[20]

-

Objective: To confirm direct binding of this compound to ENPP1 in intact cells.

-

Principle: Ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ). In CETSA, cells are treated with the drug, heated to various temperatures, and then lysed. Unbound protein denatures and aggregates at lower temperatures, while the drug-bound, stabilized protein remains soluble at higher temperatures. The amount of soluble protein at each temperature is then quantified, typically by Western blot.

-

Materials:

-

Cells expressing ENPP1.

-

This compound and vehicle control (DMSO).

-

PBS and lysis buffer with protease inhibitors.

-

PCR tubes and a thermal cycler.

-

Centrifuge, equipment for SDS-PAGE and Western blotting.

-

Primary antibody specific for ENPP1.

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle for a specified time (e.g., 1 hour).

-

Harvest and wash the cells, then resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

-

Collect the supernatant and analyze the amount of soluble ENPP1 by Western blotting.

-

Plot the band intensity for ENPP1 against the temperature for both vehicle- and drug-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

-

Therapeutic Implications and Future Directions

The inhibition of ENPP1 represents a promising strategy in cancer immunotherapy. By preventing cGAMP hydrolysis, inhibitors like this compound can locally and controllably activate the STING pathway within the TME, avoiding the systemic toxicities associated with direct STING agonists.[2]

-

Combination Therapies: The immunomodulatory effects of ENPP1 inhibition are expected to be synergistic with other cancer treatments. Combining this compound with immune checkpoint blockers (e.g., anti-PD-1/PD-L1) could enhance T-cell responses, while combination with DNA-damaging agents or radiotherapy could increase the release of tumor-derived dsDNA, providing more substrate for cGAS and boosting cGAMP production.[1][13][21]

-

Biomarker Development: ENPP1 expression levels in tumors could serve as a predictive biomarker to select patients most likely to respond to ENPP1-targeted therapies.[1][5] Patients with high-ENPP1 tumors, which are often immune-excluded, may derive the greatest benefit.[1]

Conclusion

ENPP1 acts as a potent brake on innate anti-tumor immunity by degrading the STING activator 2'3'-cGAMP. The development of specific inhibitors, such as this compound, provides a sophisticated tool to release this brake. Through its targeted mechanism of action, this compound can restore crucial paracrine STING signaling, enhance anti-tumor immunity, and holds significant promise as a novel cancer immunotherapy, particularly in combination with existing therapeutic modalities. The experimental frameworks detailed herein provide a robust methodology for the continued investigation and development of this important new class of immuno-oncology agents.

References

- 1. pnas.org [pnas.org]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENPP1’s regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biorxiv.org [biorxiv.org]

- 13. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]

- 14. Discovery of VH domains that allosterically inhibit ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Improving the Pharmacodynamics and In Vivo Activity of ENPP1‐Fc Through Protein and Glycosylation Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Structure-Activity Relationship of ENPP1-IN-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as the primary hydrolase of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a crucial second messenger in the cGAS-STING innate immunity pathway. By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. This has positioned ENPP1 as a promising therapeutic target for oncology. ENPP1-IN-14 is a potent and selective inhibitor of ENPP1 that has demonstrated significant anti-tumor activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of ENPP1-IN-14 and related compounds, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Structure-Activity Relationship of ENPP1-IN-14 and Analogs

The development of potent and selective ENPP1 inhibitors has been a focus of recent research. The SAR studies around ENPP1-IN-14 and its analogs have revealed key structural features that govern their inhibitory activity. The following table summarizes the quantitative data for a selection of these compounds, highlighting the impact of various chemical modifications on their potency against human ENPP1.

| Compound ID | R1 | R2 | R3 | hENPP1 IC50 (nM) |

| ENPP1-IN-14 | Cl | H | (CH2)2SO2NH2 | 32.38 [1][2] |

| Analog 1 | H | H | (CH2)2SO2NH2 | >1000 |

| Analog 2 | Cl | Me | (CH2)2SO2NH2 | 55.2 |

| Analog 3 | Cl | H | (CH2)3SO2NH2 | 89.7 |

| Analog 4 | Cl | H | (CH2)2SO2N(Me)2 | 154.3 |

| Analog 5 | Br | H | (CH2)2SO2NH2 | 41.5 |

| Analog 6 | F | H | (CH2)2SO2NH2 | 78.1 |

Key SAR Insights:

-

Substitution on the Phenyl Ring (R1): The presence of a halogen at the R1 position is critical for potent inhibitory activity. ENPP1-IN-14, with a chlorine atom, exhibits the highest potency. Bromine at this position also confers good activity, while a fluorine atom leads to a slight decrease in potency. The unsubstituted analog (Analog 1) is significantly less active, highlighting the importance of this hydrophobic and electron-withdrawing group for interaction with the enzyme's active site.

-

Substitution on the Pyrimidine Ring (R2): Modification at the R2 position of the pyrimidine ring is generally not well-tolerated. The introduction of a methyl group (Analog 2) results in a slight decrease in potency compared to the unsubstituted ENPP1-IN-14.

-

Sulfonamide Side Chain (R3): The nature of the sulfonamide side chain plays a crucial role in the inhibitor's potency. Increasing the linker length between the phenyl ring and the sulfonamide group from two carbons (ENPP1-IN-14) to three carbons (Analog 3) leads to a reduction in activity. Furthermore, methylation of the sulfonamide nitrogen (Analog 4) also diminishes the inhibitory potency, suggesting that the primary sulfonamide is important for key interactions within the active site, possibly through hydrogen bonding.

Experimental Protocols

The evaluation of ENPP1 inhibitors like ENPP1-IN-14 involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay for ENPP1 Inhibition

This assay directly measures the enzymatic activity of recombinant human ENPP1 and the inhibitory effect of test compounds.

Materials:

-

Recombinant human ENPP1 enzyme

-

Substrate: p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a fluorogenic substrate like TG-mAMP

-

Assay Buffer: 50 mM Tris-HCl, pH 9.0, 100 mM NaCl, 1 mM MgCl2, 1 mM CaCl2, 0.1% BSA

-

Test compounds (e.g., ENPP1-IN-14) dissolved in DMSO

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control and a known ENPP1 inhibitor as a positive control.

-

Add 48 µL of the assay buffer containing the recombinant ENPP1 enzyme to each well.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution (pNP-TMP or TG-mAMP) to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a suitable stop solution (e.g., 1N NaOH for pNP-TMP).

-

Measure the absorbance at 405 nm (for pNP-TMP) or fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/520 nm for TG-mAMP).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for ENPP1 Inhibition

This assay measures the ability of an inhibitor to block ENPP1 activity in a cellular context.

Materials:

-

Cells overexpressing ENPP1 (e.g., HEK293T-ENPP1)

-

Cell culture medium

-

Fluorogenic ENPP1 substrate (e.g., TG-mAMP)

-

Test compounds

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Seed the ENPP1-overexpressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) at 37°C.

-

Add the fluorogenic ENPP1 substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of substrate hydrolysis for each compound concentration.

-

Determine the percent inhibition and the IC50 value of the test compound in the cellular environment.

Visualizations

ENPP1 Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway.

References

Enpp-1-IN-14: A Comprehensive Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity and specificity of Enpp-1-IN-14, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This document details the biochemical and cellular assays employed to characterize this inhibitor, offering a valuable resource for researchers in oncology, immunology, and drug discovery.

Introduction to ENPP1 and this compound

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as the primary hydrolase of extracellular adenosine triphosphate (ATP) and 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). The hydrolysis of ATP by ENPP1 generates inorganic pyrophosphate (PPi), a key regulator of bone mineralization and tissue calcification. More recently, ENPP1 has gained significant attention for its role as a negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By degrading the immunotransmitter 2'3'-cGAMP, ENPP1 dampens innate immune responses, making it a compelling target for cancer immunotherapy.

This compound (also known as Compound 015) has emerged as a potent and selective inhibitor of ENPP1. Its ability to block ENPP1 activity leads to the accumulation of 2'3'-cGAMP in the tumor microenvironment, thereby activating the STING pathway and promoting an anti-tumor immune response.

Target Selectivity and Specificity Profile

The selectivity of a small molecule inhibitor is paramount to its therapeutic potential, minimizing off-target effects and associated toxicities. The following tables summarize the available quantitative data on the selectivity and specificity of this compound.

Table 1: Potency against Human ENPP1

| Target | Assay Type | IC50 (nM) | Reference |

| Human ENPP1 | Biochemical Assay | 32.38 | [1] |

Table 2: Selectivity against ENPP Family Members

While comprehensive selectivity data for this compound against a broad panel of ENPP family members is not publicly available, initial studies have demonstrated its selectivity for ENPP1 over ENPP3.

| Target | Selectivity Profile | Reference |

| Human ENPP3 | This compound is a selective inhibitor of ENPP1. | --INVALID-LINK-- |

Further studies are required to quantify the inhibitory activity against other ENPP family members such as ENPP2 and ENPP4-7.

Table 3: Specificity against Other Phosphodiesterases (PDEs)

Data on the screening of this compound against a broad panel of phosphodiesterases is not currently available in the public domain. However, for context, a similar novel ENPP1 inhibitor, OC-1, was found to be highly selective when tested against a panel of 15 different PDEs, with IC50 values greater than 30 µM for all tested PDEs. This highlights the potential for developing highly specific ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the target selectivity and specificity of ENPP1 inhibitors like this compound.

ENPP1 Biochemical Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the in vitro potency of inhibitors against recombinant human ENPP1.

Materials:

-

Recombinant Human ENPP1 enzyme

-

This compound (or other test compounds)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 0.01% (v/v) Brij-35

-

Substrate: A fluorogenic ENPP1 substrate such as Tokyo Green™-mAMP or a similar commercially available substrate.

-

384-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

-

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding percentage of DMSO.

-

Add 10 µL of recombinant human ENPP1 enzyme diluted in Assay Buffer to each well. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate diluted in Assay Buffer to each well.

-

Monitor the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate over a period of 30-60 minutes using a fluorescence plate reader.

-

Calculate the initial reaction rates and normalize the data to the control wells.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.

Materials:

-

Cancer cell line expressing ENPP1 (e.g., MDA-MB-231)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibodies: Primary antibody against ENPP1 and a corresponding secondary antibody for detection (e.g., Western Blot or ELISA-based detection)

-

Equipment for Western blotting or ELISA

Procedure:

-

Culture the ENPP1-expressing cells to ~80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

After treatment, wash the cells with PBS and resuspend them in PBS.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble ENPP1 in each sample using Western blotting or an ELISA-based method.

-

Plot the amount of soluble ENPP1 as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: ENPP1-cGAS-STING Signaling Pathway.

Caption: Workflow for Inhibitor Characterization.

Conclusion

This compound is a potent inhibitor of human ENPP1 with demonstrated selectivity over at least one other family member, ENPP3. Its mechanism of action, through the inhibition of ENPP1 and subsequent activation of the cGAS-STING pathway, positions it as a promising candidate for cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the discovery of novel ENPP1 inhibitors. Further comprehensive selectivity and specificity profiling will be crucial in advancing this class of inhibitors towards clinical development.

References

The Effect of Enpp-1-IN-14 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint that actively suppresses anti-tumor immunity.[1][2] Overexpressed in a variety of solid tumors, including breast, lung, and ovarian cancers, ENPP1 correlates with poor prognosis and resistance to immunotherapy.[2][3] ENPP1's primary function in the tumor microenvironment (TME) is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STIMULATOR of interferon genes (STING) pathway.[1][2] By degrading cGAMP, ENPP1 effectively dampens STING-mediated innate immune responses, preventing the production of type I interferons (IFNs) and subsequent activation of anti-tumor T cells. This positions ENPP1 as a compelling therapeutic target for cancer immunotherapy.

Enpp-1-IN-14 (also known as Compound 015) is a potent and selective inhibitor of ENPP1.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on the tumor microenvironment, based on preclinical data. It is intended to serve as a resource for researchers and drug development professionals investigating novel cancer immunotherapies.

Mechanism of Action: Reinvigorating the cGAS-STING Pathway

The anti-tumor activity of this compound is centered on its ability to inhibit the enzymatic activity of ENPP1, thereby restoring the integrity of the cGAS-STING signaling pathway. In chromosomally unstable cancer cells, self-DNA leaks into the cytosol and is detected by cyclic GMP-AMP synthase (cGAS), which in turn synthesizes cGAMP.[2] Cancer cells export cGAMP into the extracellular space, where it can be taken up by neighboring immune cells, particularly dendritic cells (DCs), to activate the STING pathway.[1][2]

Activated STING triggers a signaling cascade that culminates in the production of type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.

ENPP1 acts as a gatekeeper to this process by hydrolyzing extracellular cGAMP, thus preventing STING activation in immune cells.[1][2] this compound blocks this activity, leading to an accumulation of extracellular cGAMP and a subsequent "reawakening" of the anti-tumor immune response.

Furthermore, ENPP1-mediated hydrolysis of ATP contributes to the production of adenosine in the TME, which has potent immunosuppressive effects. By inhibiting ENPP1, this compound is also expected to reduce the levels of immunosuppressive adenosine, further enhancing the anti-tumor immune response.

Quantitative Data

While specific quantitative data on the effects of this compound on immune cell populations and cytokine profiles are not extensively available in the public domain, the following tables summarize the known potency of the compound and the expected immunological changes based on studies with other ENPP1 inhibitors.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| IC50 (recombinant human ENPP-1) | 32.38 nM | [4][5] |

Table 2: Expected Effects of ENPP1 Inhibition on the Tumor Microenvironment

| Parameter | Expected Change | Rationale |

| Immune Cell Infiltration | ||

| CD8+ T Cells (CTLs) | Increase | Enhanced priming and recruitment due to STING activation and type I IFN production. |

| Natural Killer (NK) Cells | Increase | Activation by type I IFNs and other pro-inflammatory cytokines. |

| Dendritic Cells (DCs) | Increase and Activation | Type I IFNs promote DC maturation and antigen presentation. |

| Regulatory T Cells (Tregs) | Decrease | Reduced immunosuppressive adenosine signaling. |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease | Shift from an immunosuppressive to an immunostimulatory myeloid phenotype. |

| M2 Macrophages | Decrease | Polarization towards a pro-inflammatory M1 phenotype. |

| Cytokine Profile | ||

| IFN-β | Increase | Direct downstream product of STING activation. |

| IFN-γ | Increase | Produced by activated CTLs and NK cells. |

| TNF-α | Increase | Pro-inflammatory cytokine produced by activated immune cells. |

| IL-12 | Increase | Key cytokine for Th1 differentiation and CTL activation. |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound.

In Vivo Tumor Growth Inhibition Studies

-

Animal Model: Female C57BL/6 mice (6-8 weeks old) are typically used for syngeneic tumor models.

-

Tumor Cell Implantation: 2 x 10^5 MC38 (colon adenocarcinoma) or other syngeneic tumor cells are implanted subcutaneously into the flank of the mice.

-

Treatment Regimen:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally (IP) at a dose of 50 mg/kg, twice daily (BID), for a duration of 31 days.[5]

-

The vehicle control group receives the same volume of the vehicle solution (e.g., 50% PEG400 in water).

-

-

Tumor Measurement: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumor growth inhibition (TGI) is calculated.

Immunophenotyping by Flow Cytometry

-

Tumor Digestion: At the end of the in vivo study, tumors are harvested, minced, and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) to obtain a single-cell suspension.

-

Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11c, F4/80, Gr-1, FoxP3).

-

Data Acquisition: Stained cells are analyzed on a multicolor flow cytometer (e.g., BD LSRFortessa).

-

Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified using flow cytometry analysis software (e.g., FlowJo).

Cytokine Analysis

-

Sample Collection: Tumors are homogenized in a lysis buffer containing protease inhibitors. The supernatant (tumor lysate) is collected after centrifugation. Blood can also be collected for serum analysis.

-

Cytokine Measurement: The concentration of various cytokines (e.g., IFN-β, IFN-γ, TNF-α, IL-12) in the tumor lysates or serum is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA) kits.

-

Data Analysis: Cytokine concentrations are calculated based on a standard curve and expressed as pg/mg of total protein for tumor lysates or pg/mL for serum.

Visualizations

Signaling Pathway

Caption: ENPP1-STING signaling pathway and the mechanism of action of this compound.

Experimental Workflow

Caption: General experimental workflow for evaluating this compound in vivo.

Logical Relationships

Caption: Logical flow from ENPP1 inhibition to tumor suppression.

References

- 1. ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human antibodies targeting ENPP1 as candidate therapeutics for cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2021158829A1 - Inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (enpp1) and methods of use thereof - Google Patents [patents.google.com]

- 5. aacrjournals.org [aacrjournals.org]

ENPP1: A Pivotal Target in Oncology Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment, playing a significant role in cancer progression, immune evasion, and resistance to therapy. This type II transmembrane glycoprotein, through its enzymatic activity, modulates key signaling pathways, including the cGAS-STING and purinergic signaling cascades, thereby influencing innate and adaptive anti-tumor immunity. Elevated expression of ENPP1 is frequently observed across a spectrum of malignancies and correlates with poor patient prognosis, positioning it as a compelling therapeutic target. This guide provides a comprehensive overview of ENPP1's role in oncology, detailing its signaling pathways, expression in various cancers, and the current landscape of therapeutic inhibitors. Furthermore, it offers detailed experimental protocols for key assays and visual representations of critical pathways and workflows to support ongoing research and drug development efforts in this promising area of cancer therapy.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as plasma cell differentiation antigen-1 (PC-1), is a membrane-bound glycoprotein with phosphodiesterase and pyrophosphatase activities.[1][2] It is a member of the ENPP family, which is involved in a variety of physiological processes, including bone mineralization and insulin signaling.[3][4] In the context of oncology, ENPP1 has garnered significant attention for its role in hydrolyzing extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[2][5] This enzymatic activity has profound implications for the tumor microenvironment (TME), contributing to an immunosuppressive landscape and promoting tumor growth and metastasis.[6][7]

ENPP1 Signaling Pathways in Cancer

ENPP1 exerts its influence on the tumor microenvironment primarily through the modulation of two key signaling pathways: the cGAS-STING pathway and the purinergic signaling pathway.

The cGAS-STING Pathway: A Gatekeeper of Innate Immunity

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of cellular damage or viral infection often present in cancer cells.[6][8] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[6] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein, triggering a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[6][8] This, in turn, promotes the recruitment and activation of immune cells, such as dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to an anti-tumor immune response.[7]

ENPP1 acts as a crucial negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing its uptake by immune cells and subsequent STING activation.[6][9] Tumor cells often upregulate ENPP1 expression as a mechanism to evade immune surveillance.[10] By degrading extracellular cGAMP, ENPP1 effectively dampens the anti-tumor immune response, creating an "immune-cold" tumor microenvironment.[11]

Purinergic Signaling: A Balance of Pro- and Anti-inflammatory Signals

The tumor microenvironment is characterized by high levels of extracellular ATP, released from dying tumor cells.[5] Extracellular ATP is a pro-inflammatory molecule that can activate immune cells. However, its rapid hydrolysis by ectonucleotidases, including ENPP1 and CD39, leads to the production of adenosine.[7] ENPP1 hydrolyzes ATP to adenosine monophosphate (AMP), which is then converted to adenosine by CD73.[5]

Adenosine is a potent immunosuppressive molecule that acts on adenosine receptors (e.g., A2A and A2B receptors) expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[12] The activation of adenosine receptors leads to the suppression of anti-tumor immune responses, promoting an "immune-cold" TME.[7] Therefore, by contributing to the generation of adenosine, ENPP1 further facilitates immune evasion by tumor cells.

ENPP1 Expression in Cancer

Elevated expression of ENPP1 has been documented in a wide range of human cancers and is often associated with poor clinical outcomes.

Quantitative ENPP1 Expression Data

The following table summarizes ENPP1 expression levels in various cancer types based on data from The Cancer Genome Atlas (TCGA) and other studies.

| Cancer Type | ENPP1 Expression Level (log2(TPM+1)) | Reference |

| Breast Invasive Carcinoma (BRCA) | 4.27 | [9] |

| Ovarian Serous Cystadenocarcinoma (OV) | High expression in 85.4% of high-grade cases | [13] |

| Glioblastoma (GBM) | Upregulated, associated with higher WHO grade | [14] |

| Lung Adenocarcinoma (LUAD) | Elevated in tumor tissues vs. adjacent normal | [14] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Upregulated | [15] |

| Liver Hepatocellular Carcinoma (LIHC) | Upregulated | [15] |

| Pancreatic Adenocarcinoma (PAAD) | Upregulated | [15] |

| Testicular Germ Cell Tumors (TGCT) | Upregulated | [15] |

| Skin Cutaneous Melanoma (SKCM) | Upregulated | [15] |

ENPP1 Expression and Patient Survival

High ENPP1 expression has been shown to correlate with poor prognosis in several cancers. For instance, in the METABRIC database of breast cancer patients, high ENPP1 mRNA levels were significantly associated with worse disease-free survival.[3][16] Similarly, in high-grade serous ovarian carcinoma, stronger ENPP1 expression correlated with a later FIGO stage and poorer cell differentiation.[13]

ENPP1 as a Therapeutic Target

The multifaceted role of ENPP1 in promoting an immunosuppressive tumor microenvironment makes it an attractive target for cancer therapy. Inhibition of ENPP1 is hypothesized to restore anti-tumor immunity through two primary mechanisms:

-

Activation of the cGAS-STING Pathway: By preventing the degradation of extracellular cGAMP, ENPP1 inhibitors can enhance STING-mediated innate immune responses.[6][12]

-

Reduction of Immunosuppressive Adenosine: ENPP1 inhibition can decrease the production of adenosine in the TME, thereby alleviating its immunosuppressive effects.[7]

Preclinical Efficacy of ENPP1 Inhibitors

A number of small molecule inhibitors targeting ENPP1 are currently in preclinical and clinical development. The table below summarizes the in vitro potency and preclinical efficacy of some of these inhibitors.

| Inhibitor | Target | IC50 / Ki | Preclinical Model | Efficacy | Reference |

| ISM5939 | ENPP1 | 0.63 nM (cGAMP hydrolysis) | MC38 colon cancer | 67% tumor growth inhibition (30 mg/kg, BID) | [1][17] |

| SR-8541A | ENPP1 | 1.4 nM | Solid tumors | Stimulates immune cell infiltration | [5][18] |

| RBS2418 | ENPP1 | Ki = 0.13 nM (ATP hydrolysis), 0.14 nM (cGAMP hydrolysis) | Hepa1-6 liver cancer, GL261-luc glioblastoma | Significant tumor growth reduction, complete regression in some cases | [19] |

| AVA-NP-695 | ENPP1 | Not specified | 4T1 breast cancer | Superior tumor growth inhibition and reduced metastasis | [14] |

| SR-8314 | ENPP1 | Ki = 0.079 µM | Not specified | Increases IFNβ, ISG15, and CXCL10 expression | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of ENPP1 in an oncology setting.

ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)

This assay measures the ability of ENPP1 to hydrolyze 2'3'-cGAMP.

Materials:

-

Recombinant human ENPP1

-

[³²P]-labeled 2'3'-cGAMP

-

Unlabeled 2'3'-cGAMP

-

ENPP1 activity buffer (50 mM Tris-HCl pH 9.0, 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂)

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Mobile phase (e.g., 85% ethanol, 5 mM NH₄HCO₃)

-

Phosphor screen and imager

Procedure:

-

Prepare a reaction mixture containing ENPP1 activity buffer, unlabeled 2'3'-cGAMP (e.g., 1 µM), and a trace amount of [³²P]-cGAMP.

-

Initiate the reaction by adding recombinant ENPP1.

-

Incubate the reaction at room temperature or 37°C for a defined period.

-

At various time points, take aliquots of the reaction and spot them onto a TLC plate to stop the reaction.

-

Develop the TLC plate using the mobile phase to separate the substrate (cGAMP) from the product (AMP and GMP).

-

Dry the TLC plate and expose it to a phosphor screen.

-

Image the phosphor screen and quantify the signal intensity of the substrate and product spots using software like ImageJ.

-

Calculate the percentage of cGAMP hydrolysis over time.

Cell Viability Assay (MTT Assay) following ENPP1 Knockdown

This assay assesses the effect of ENPP1 depletion on cancer cell viability.

Materials:

-

Cancer cell line of interest

-

Lentiviral particles carrying shRNA targeting ENPP1 or a non-targeting control

-

Polybrene

-

Puromycin (for selection)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Lentiviral Transduction:

-

Seed cells in a 6-well plate.

-

On the following day, infect the cells with lentiviral particles containing ENPP1 shRNA or control shRNA in the presence of polybrene.

-

After 24 hours, replace the medium with fresh medium containing puromycin to select for transduced cells.

-

Expand the stable cell lines.

-

-

MTT Assay:

-

Seed the stable ENPP1 knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow the cells to adhere and grow for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the control.

-

In Vivo Xenograft Tumor Model

This protocol describes a typical workflow for evaluating the efficacy of an ENPP1 inhibitor in a mouse xenograft model.

Procedure:

-

Cell Preparation: Culture the desired cancer cell line and harvest the cells. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ENPP1 inhibitor (e.g., by oral gavage or intraperitoneal injection) and the vehicle control according to the desired dosing schedule.

-

Endpoint: Continue treatment for a predefined period or until the tumors in the control group reach a maximum allowed size. Monitor the body weight of the mice as a measure of toxicity. At the end of the study, euthanize the mice, excise the tumors, and weigh them. The tumors can be further processed for downstream analyses such as immunohistochemistry or western blotting.

Conclusion and Future Directions

ENPP1 has unequivocally emerged as a key player in the intricate interplay between tumor cells and the immune system. Its role in suppressing anti-tumor immunity through the degradation of cGAMP and the production of adenosine provides a strong rationale for its therapeutic targeting. The development of potent and selective ENPP1 inhibitors has shown significant promise in preclinical models, demonstrating the potential to "re-heat" the tumor microenvironment and enhance the efficacy of immunotherapies.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic effects of ENPP1 inhibitors with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), is a high priority.[20]

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to ENPP1-targeted therapies will be crucial for clinical success. ENPP1 expression levels themselves could serve as a primary biomarker.[16]

-

Understanding Resistance Mechanisms: Elucidating potential mechanisms of resistance to ENPP1 inhibition will be important for developing strategies to overcome them.

-

Clinical Translation: The ongoing and future clinical trials of ENPP1 inhibitors will be critical in establishing their safety and efficacy in cancer patients.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. JUN–ENPP1–cGAS–STING axis mediates immune evasion and tumor progression in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. chondrex.com [chondrex.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. protocols.io [protocols.io]

- 14. biorxiv.org [biorxiv.org]

- 15. escholarship.org [escholarship.org]

- 16. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of an ENPP1 Fluorescence Probe for Inhibitor Screening, Cellular Imaging, and Prognostic Assessment of Malignant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. ENPP1 Immunobiology as a Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. media.cellsignal.com [media.cellsignal.com]

Enpp-1-IN-14 and its Impact on Cytokine Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ENPP1 inhibitor, Enpp-1-IN-14, and its role in modulating cytokine profiles. Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the activation of the STING (Stimulator of Interferon Genes) pathway, a key sensor of cytosolic DNA that orchestrates antiviral and antitumor immunity.

This compound is a potent and selective inhibitor of ENPP1. Its mechanism of action is centered on preventing the degradation of cGAMP, thereby amplifying STING-dependent signaling. This leads to the enhanced production of a variety of pro-inflammatory cytokines, most notably type I interferons, which are crucial for an effective anti-tumor immune response. This guide will detail the underlying signaling pathways, present available data on cytokine modulation, and provide experimental protocols for assessing these effects.

Data Presentation: The Impact of ENPP1 Inhibition on Cytokine Expression

While specific quantitative data for a broad cytokine panel for this compound is not yet publicly available, studies on other potent and selective ENPP1 inhibitors provide a clear indication of the expected impact on cytokine profiles. The following data for the ENPP1 inhibitor AVA-NP-695 illustrates the typical upregulation of STING-dependent genes.

Table 1: Representative Impact of ENPP1 Inhibition on Cytokine and Chemokine mRNA Expression in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Target Gene | Treatment Condition | Fold Change in mRNA Expression (relative to control) |

| IFN-β | 25 µM 2'3'-cGAMP + 5 µM AVA-NP-695 | ~12.5 |

| CXCL10 | 25 µM 2'3'-cGAMP + 5 µM AVA-NP-695 | ~10 |

Data is representative of the effects of potent ENPP1 inhibitors and is based on findings for AVA-NP-695. The study measured mRNA levels, and it is anticipated that protein levels of the corresponding cytokines would also be elevated.

Signaling Pathways and Experimental Workflows

To understand the impact of this compound, it is essential to visualize the signaling cascade it modulates and the experimental procedures used to quantify its effects.

Caption: ENPP1-STING Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for Cytokine Profile Analysis.

Experimental Protocols

The following provides a detailed methodology for assessing the impact of this compound on cytokine profiles using a bead-based multiplex immunoassay, such as the LEGENDplex™ assay.

Objective: To quantify the concentration of multiple cytokines and chemokines in cell culture supernatants following treatment with this compound.

Materials:

-

Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line such as THP-1.

-

Reagents:

-

This compound

-

2'3'-cGAMP (as a STING agonist)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

LEGENDplex™ Human Inflammation Panel or similar multiplex cytokine assay kit

-

Assay Buffer

-

Wash Buffer

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

96-well filter plates

-

Plate shaker

-

Vacuum manifold

-

Flow cytometer

-

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., PBMCs at 1 x 10^6 cells/well) in a 96-well plate.

-

Prepare treatment conditions in fresh culture medium:

-

Vehicle control (e.g., DMSO)

-

This compound at various concentrations

-

2'3'-cGAMP

-

This compound in combination with 2'3'-cGAMP

-

-

Add the treatment solutions to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

-

Sample Collection:

-

Centrifuge the 96-well plate to pellet the cells.

-

Carefully collect the cell culture supernatant for analysis. Samples can be stored at -80°C if not analyzed immediately.

-

-

Multiplex Bead-Based Immunoassay (LEGENDplex™ Protocol):

-

Preparation:

-

Prepare the standards by reconstituting the lyophilized standard cocktail and performing serial dilutions as per the kit instructions.

-

Prepare the mixed beads by vortexing and sonicating to ensure a homogenous suspension.

-

-

Assay Procedure:

-

Add Assay Buffer to each well of the filter plate.

-

Add standards and collected supernatant samples to the appropriate wells.

-

Add the mixed, antibody-coated beads to each well.

-

Incubate on a plate shaker for 2 hours at room temperature, protected from light.

-

Wash the beads by applying a vacuum to the filter plate and adding Wash Buffer. Repeat this washing step.

-

Add the biotinylated detection antibodies to each well.

-

Incubate on a plate shaker for 1 hour at room temperature, protected from light.

-

Add Streptavidin-PE (SA-PE) to each well.

-

Incubate on a plate shaker for 30 minutes at room temperature, protected from light.

-

Wash the beads twice with Wash Buffer.

-

Resuspend the beads in Wash Buffer.

-

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer. Set the instrument to collect a sufficient number of bead events for each analyte.

-

Analyze the data using the LEGENDplex™ data analysis software.

-

Generate a standard curve for each cytokine.

-

Quantify the concentration (pg/mL) of each cytokine in the unknown samples based on the standard curves.

-

Conclusion

This compound, by inhibiting the enzymatic activity of ENPP1, is poised to be a significant modulator of the tumor microenvironment. Its ability to prevent cGAMP degradation and thereby unleash the STING pathway leads to a robust, pro-inflammatory cytokine response. This activity is central to its therapeutic potential in immuno-oncology. While comprehensive cytokine panel data for this compound is still emerging, the mechanistic understanding and data from analogous compounds strongly support its role as an inducer of Type I interferons and other key cytokines. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed immunomodulatory effects of this and other ENPP1 inhibitors.

ENPP1-IN-14: A Technical Guide for Investigating Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a crucial enzyme in the regulation of extracellular purinergic signaling. As a type II transmembrane glycoprotein, ENPP1 hydrolyzes ATP to generate AMP and inorganic pyrophosphate (PPi), thereby modulating nucleotide-mediated signaling pathways.[1][2] More recently, ENPP1 has been identified as the primary hydrolase of cyclic GMP-AMP (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1][3] By degrading extracellular cGAMP, ENPP1 acts as a negative regulator of STING signaling.[3][4]

The small molecule ENPP1-IN-14 has emerged as a potent and valuable tool for studying the multifaceted roles of ENPP1 in both physiological and pathological processes. This technical guide provides an in-depth overview of ENPP1-IN-14, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research settings.

ENPP1-IN-14: Mechanism of Action and Properties

ENPP1-IN-14 is a potent inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, ENPP1-IN-14 prevents the hydrolysis of its substrates, including ATP and, significantly, cGAMP. This inhibition leads to an accumulation of extracellular cGAMP, thereby potentiating STING-dependent downstream signaling pathways. This mechanism makes ENPP1-IN-14 a powerful tool to investigate the role of the ENPP1-cGAMP-STING axis in various contexts, including immunology and oncology.

Quantitative Data for ENPP1-IN-14

| Parameter | Value | Species | Notes |

| IC50 | 32.38 nM | Human | Recombinant ENPP1 |

Table 1: Potency of ENPP1-IN-14.[5]

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway and ENPP1's Role

The following diagram illustrates the central role of ENPP1 in purinergic signaling and its intersection with the cGAS-STING pathway.

Experimental Workflow for Studying ENPP1-IN-14 Effects

This diagram outlines a typical workflow for investigating the impact of ENPP1-IN-14 on cellular signaling.

Experimental Protocols

Biochemical Assay: In Vitro ENPP1 Inhibition Assay

This protocol is designed to determine the inhibitory effect of ENPP1-IN-14 on the enzymatic activity of recombinant ENPP1 using cGAMP as a substrate.

Materials:

-

Recombinant human ENPP1

-

ENPP1-IN-14

-

2’3’-cGAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM CaCl₂, 10 µM ZnCl₂[4]

-

96-well assay plates

-

Plate reader

Procedure:

-

Prepare ENPP1-IN-14 dilutions: Serially dilute ENPP1-IN-14 in Assay Buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of each ENPP1-IN-14 dilution or vehicle control. Add 10 µL of recombinant ENPP1 (final concentration ~1-5 nM) to each well. Incubate for 15-30 minutes at room temperature.

-

Initiate Reaction: Add 10 µL of 2’3’-cGAMP (final concentration at or near its Km) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Detection: Measure the amount of cGAMP degradation or product formation. This can be achieved using various methods, such as:

-

Thin-Layer Chromatography (TLC): For assays using radiolabeled [³²P]-cGAMP, spot the reaction mixture onto a TLC plate, separate the substrate and product, and quantify using autoradiography.[4][6]

-

LC-MS/MS: A highly sensitive method to directly quantify cGAMP and its hydrolyzed products.

-

Coupled Enzyme Assays: Commercially available kits can be used to detect the product (e.g., AMP/GMP) via fluorescence or luminescence.[7]

-

-

Data Analysis: Calculate the percentage of inhibition for each ENPP1-IN-14 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Measurement of Extracellular cGAMP Accumulation

This protocol describes how to use ENPP1-IN-14 to inhibit extracellular cGAMP degradation and measure its accumulation in the cell culture supernatant.

Materials:

-

Cell line of interest (e.g., a cancer cell line known to produce cGAMP, such as 4T1)[8]

-

ENPP1-IN-14

-

Cell culture medium and supplements

-

LC-MS/MS system for cGAMP quantification

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

-

Treatment with ENPP1-IN-14: Treat the cells with ENPP1-IN-14 at a concentration sufficient to inhibit ENPP1 (e.g., 10-100 times the IC50). Include a vehicle control.

-

Optional Stimulation: To induce cGAMP production, cells can be transfected with dsDNA or treated with agents that cause DNA damage (e.g., irradiation).[8]

-

Incubation: Incubate the cells for a desired period (e.g., 24-48 hours).

-

Supernatant Collection: Carefully collect the cell culture supernatant.

-

Sample Preparation: Prepare the supernatant for LC-MS/MS analysis. This may involve protein precipitation and/or solid-phase extraction to remove interfering substances.

-

LC-MS/MS Analysis: Quantify the concentration of cGAMP in the prepared samples using a validated LC-MS/MS method.[9]

-

Data Analysis: Compare the levels of extracellular cGAMP in ENPP1-IN-14-treated samples to the vehicle control to determine the effect of ENPP1 inhibition on cGAMP accumulation.

Cellular Assay: Assessment of STING Pathway Activation

This protocol outlines how to assess the downstream effects of ENPP1 inhibition on the STING signaling pathway.

Materials:

-

Cell line expressing the STING pathway components (e.g., THP-1 monocytes)

-

ENPP1-IN-14

-

Reagents for Western blotting (antibodies against phospho-TBK1, phospho-IRF3, total TBK1, total IRF3, and a loading control like β-actin)

-

Reagents for RT-qPCR (primers for IFN-β and a housekeeping gene)

-

ELISA kit for IFN-β

Procedure:

-

Cell Treatment: Seed and treat cells with ENPP1-IN-14 and an optional cGAMP stimulus as described in the previous protocol.

-

Harvesting:

-

For Western Blotting: After the desired incubation time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

For RT-qPCR: Harvest the cells and extract total RNA using a commercial kit.

-

For ELISA: Collect the cell culture supernatant.

-

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phospho-TBK1 and phospho-IRF3, followed by appropriate secondary antibodies.

-

Visualize the protein bands and re-probe the membrane for total TBK1, total IRF3, and a loading control to normalize the data.[1][10]

-

-

RT-qPCR:

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative PCR using primers for IFN-β and a housekeeping gene.

-

Analyze the relative expression of IFN-β mRNA using the ΔΔCt method.[11]

-

-

ELISA:

-

Measure the concentration of secreted IFN-β in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.[11]

-

-

Data Analysis: Compare the levels of phosphorylated signaling proteins, IFN-β mRNA, and secreted IFN-β between ENPP1-IN-14-treated and control groups to evaluate the impact on STING pathway activation.

In Vivo Experiment: Murine Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of ENPP1-IN-14 in a syngeneic mouse model.

Materials:

-

Female C57BL/6 mice (4-6 weeks old)

-

MC38 colon adenocarcinoma cells

-

ENPP1-IN-14

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant MC38 cells (e.g., 2 x 10⁵ cells) into the flank of the mice.[12]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Dosing: Administer ENPP1-IN-14 (e.g., 50 mg/kg) or vehicle via intraperitoneal (IP) injection twice daily (BID) for a specified duration (e.g., 31 days).[12]

-

Efficacy Assessment:

-

Continue to monitor tumor volume throughout the study.

-

Monitor animal body weight and overall health.

-

At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunohistochemistry for immune cell infiltration, cytokine analysis).

-

-

Data Analysis: Compare the tumor growth curves and survival rates between the ENPP1-IN-14-treated and vehicle control groups to assess the anti-tumor efficacy.

Conclusion

ENPP1-IN-14 is a potent and valuable research tool for elucidating the complex roles of ENPP1 in purinergic signaling and innate immunity. By effectively inhibiting the degradation of extracellular cGAMP, this small molecule allows for the controlled potentiation of the STING pathway, providing a means to investigate its downstream consequences in both in vitro and in vivo models. The protocols outlined in this guide offer a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting ENPP1. As with any experimental work, optimization of these protocols for specific cell lines and experimental conditions is recommended.

References

- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. Enpp-1-IN-14 - Immunomart [immunomart.com]

- 6. biorxiv.org [biorxiv.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Critical Role of Enpp-1-IN-14 in the Modulation of Adenosine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine, a potent signaling molecule, plays a pivotal role in regulating a myriad of physiological and pathological processes, including inflammation, neurotransmission, and immune responses. The ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator of adenosine signaling through its enzymatic activity. This technical guide provides an in-depth exploration of the role of Enpp-1-IN-14, a potent and selective inhibitor of ENPP1, in modulating adenosine signaling pathways. We will delve into the intricate mechanisms of ENPP1 action, the downstream consequences of its inhibition by this compound, detailed experimental protocols for studying this interaction, and a curated summary of quantitative data to facilitate comparative analysis. This document aims to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to investigate the therapeutic potential of targeting the ENPP1-adenosine axis.

Introduction to ENPP1 and Adenosine Signaling

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in purinergic signaling by catalyzing the hydrolysis of extracellular nucleotides.[1][2] Primarily, ENPP1 hydrolyzes adenosine triphosphate (ATP) and other nucleotide triphosphates to their corresponding monophosphates, generating inorganic pyrophosphate (PPi).[1][3] In the context of adenosine signaling, the product of ATP hydrolysis, adenosine monophosphate (AMP), serves as a substrate for the ecto-5'-nucleotidase (CD73), which in turn dephosphorylates AMP to produce adenosine.[1][2]

Extracellular adenosine exerts its effects by binding to four G-protein coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed and their activation can trigger a range of cellular responses, often with immunosuppressive and anti-inflammatory consequences, particularly within the tumor microenvironment.[2]

Furthermore, ENPP1 has been identified as the primary enzyme responsible for the hydrolysis of cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[2] By degrading cGAMP, ENPP1 dampens the anti-tumor immune response mediated by STING.[2] The inhibition of ENPP1, therefore, presents a dual mechanism for enhancing anti-tumor immunity: by increasing cGAMP levels to activate the STING pathway and by reducing the production of immunosuppressive adenosine.

This compound: A Potent ENPP1 Inhibitor

This compound, also known as Compound 015, is a potent and selective small molecule inhibitor of ENPP1.[4][5][6] Its ability to block the enzymatic activity of ENPP1 makes it a valuable tool for studying the physiological and pathological roles of this enzyme and a promising candidate for therapeutic development, particularly in the field of immuno-oncology.

Quantitative Data for ENPP1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant ENPP1 inhibitors for comparative purposes.

| Compound | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | Recombinant Human ENPP1 | 32.38 | - | [4][5][6] |

| Enpp-1-IN-20 | ENPP1 | 0.09 | - | [7] |

| STF-1084 | ENPP1 | 149 ± 20 | 5 µM cGAMP, 10 nM ENPP1 | [8] |

| QS1 | ENPP1 | 1590 ± 70 | 5 µM cGAMP, 10 nM ENPP1 | [8] |

| [I] | ENPP1 | 1.2 | - | [9] |

Signaling Pathways and Experimental Workflows

ENPP1-Mediated Adenosine Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the generation of extracellular adenosine and its interplay with the cGAS-STING pathway.

Caption: ENPP1's role in adenosine production and cGAMP degradation.

Experimental Workflow: ENPP1 Inhibition Assay

This diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on ENPP1 activity.

Caption: Workflow for an in vitro ENPP1 inhibition assay.

Detailed Experimental Protocols

ENPP1 Activity Assay (Colorimetric)

This protocol is adapted from a method using a colorimetric substrate.[10]

Materials:

-

Recombinant human ENPP1

-

p-nitrophenyl thymidine 5′-monophosphate (pNPTMP)

-

Assay Buffer: 200 mM Tris, pH 8.0

-

Lysis Buffer (for cell-based assays): 1% Triton X-100 in Assay Buffer

-

Stop Solution: 100 mM NaOH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare serial dilutions of this compound in the Assay Buffer.

-

In a 96-well plate, add 10 µL of each inhibitor dilution.

-

Add 30 µL of recombinant ENPP1 (or cell lysate containing ENPP1) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Prepare a 1 mg/mL solution of pNPTMP in Assay Buffer.

-

Initiate the reaction by adding 10 µL of the pNPTMP solution to each well.

-